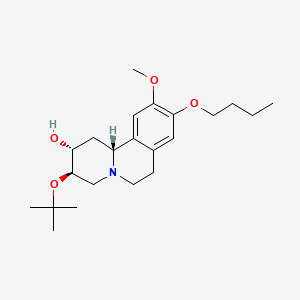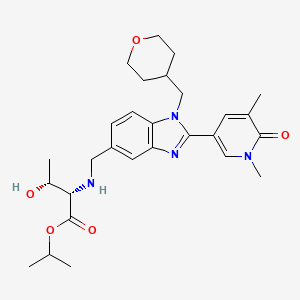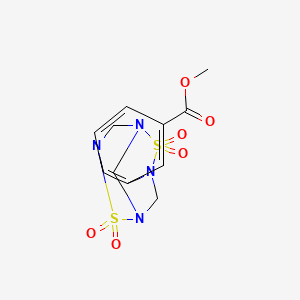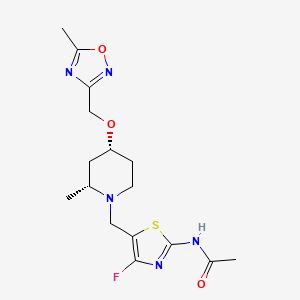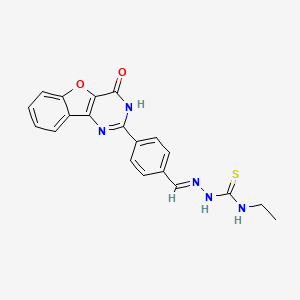
Parp-1-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp-1-IN-13 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Parp-1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful optimization of reaction conditions and purification processes to ensure consistent quality and yield. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Parp-1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various functionalized derivatives of the compound, which can be further studied for their biological activity.
Wissenschaftliche Forschungsanwendungen
Parp-1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP1 in various chemical processes.
Biology: Employed in research to understand the biological functions of PARP1 and its involvement in cellular processes.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PARP1.
Wirkmechanismus
Parp-1-IN-13 exerts its effects by selectively inhibiting the activity of PARP1. The compound binds to the catalytic domain of PARP1, preventing the enzyme from catalyzing the poly-ADP-ribosylation of target proteins. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death in cancer cells with defective DNA repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Parp-1-IN-13 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include:
Olaparib: A PARP1 inhibitor approved for the treatment of ovarian and breast cancer.
Rucaparib: Another PARP1 inhibitor used in cancer therapy.
Niraparib: A PARP1 inhibitor with applications in ovarian cancer treatment.
Talazoparib: Known for its potent PARP1 inhibition and use in cancer therapy.
This compound stands out due to its unique chemical structure and specific binding affinity for PARP1, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H17N5O2S |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
1-ethyl-3-[(E)-[4-(4-oxo-3H-[1]benzofuro[3,2-d]pyrimidin-2-yl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C20H17N5O2S/c1-2-21-20(28)25-22-11-12-7-9-13(10-8-12)18-23-16-14-5-3-4-6-15(14)27-17(16)19(26)24-18/h3-11H,2H2,1H3,(H2,21,25,28)(H,23,24,26)/b22-11+ |
InChI-Schlüssel |
YRQHBYGJPZJJEZ-SSDVNMTOSA-N |
Isomerische SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Kanonische SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






